4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and related compounds often involves catalyzed reactions. For instance, Jun He et al. (2016) describe the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines using a rhodium-catalyzed reaction from readily available substrates. A key intermediate in this process is a bromonium ylide, formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene (He et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be quite complex. For example, A. D. Khalaji et al. (2017) synthesized a Schiff base compound and analyzed its structure using X-ray crystallography, comparing it with theoretical calculations. Their results show that density functional theory (DFT) can effectively reproduce the structure of the compound (Khalaji et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be diverse. For instance, Huifeng Wang et al. (2008) developed ligands derived from 2-aminophenol for copper-catalyzed coupling reactions with aryl bromides. They used 1,2,3,4-tetrahydro-8-hydroxyquinoline as a novel ligand for efficient coupling under mild conditions (Wang et al., 2008).
properties
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-15-5-6-16(19)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFVYVCEKQUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
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